1-(4-Iodophenyl)-2-methylpropan-2-amine
Description
1-(4-Iodophenyl)-2-methylpropan-2-amine is a substituted phenethylamine derivative characterized by a para-iodophenyl ring attached to a 2-methylpropan-2-amine backbone. The iodine substituent at the para position significantly influences its electronic and steric properties, distinguishing it from other halogenated or alkylated analogs.
Properties
CAS No. |
96684-29-6 |
|---|---|
Molecular Formula |
C10H14IN |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H14IN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 |
InChI Key |
OFSPKQNLMJRFGF-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)I)N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)I)N |
Other CAS No. |
96684-29-6 |
Synonyms |
4-iodo-alpha,alpha-dimethylphenethylamine 4-iodophentermine 4-iodophentermine, 123I-labeled 4-iodophentermine, 125I-labeled 4-iodophentermine, 131I-labeled p-iodophentermine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(4-Iodophenyl)-2-methylpropan-2-amine, highlighting differences in substituents, molecular properties, and biological activities:
Key Observations:
Chlorine (4-Chloro): Smaller and less lipophilic than iodine; associated with anorectic activity . Methoxy (4-/2-Methoxy): Electron-donating groups alter electronic properties, affecting metabolic pathways and receptor interactions .
Biological Activity :
- Iodinated analogs (e.g., pyrimidine derivatives) show promising anticancer activity, suggesting the 4-iodophenyl moiety may contribute to cytotoxicity .
- Chlorinated analogs like chlorphentermine are clinically used, highlighting the importance of halogen choice in therapeutic applications .
Structural Flexibility :
- Branching at the amine (e.g., 2-methylpropan-2-amine vs. propan-1-amine) influences steric hindrance and metabolic stability. For example, 1-(4-ethylphenyl)-2-methylpropan-1-amine is liquid at room temperature, whereas solid-state properties vary with substituents .
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